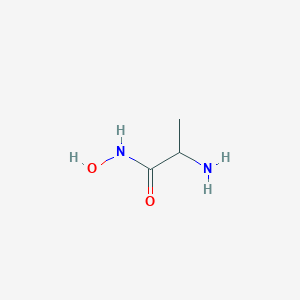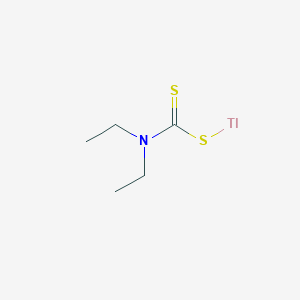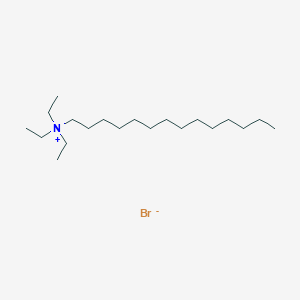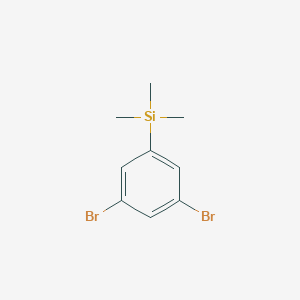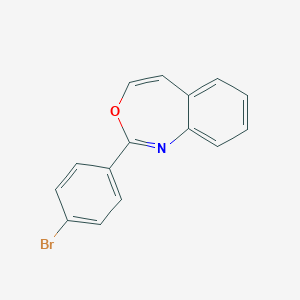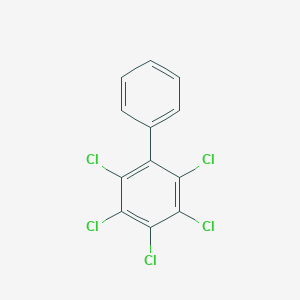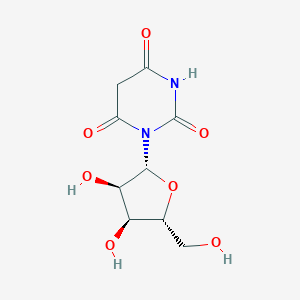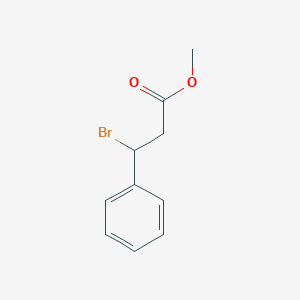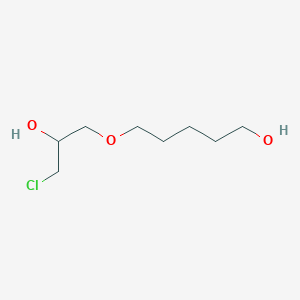
5-(3-Chloro-2-hydroxypropoxy)-1-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-2-hydroxypropoxy)-1-pentanol, also known as CHPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral building block that can be used for the synthesis of a wide range of bioactive molecules.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is not fully understood, but it is believed to act as a chiral auxiliary in the synthesis of bioactive molecules. 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol can be used to control the stereochemistry of the final product, which can affect its biological activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol have not been extensively studied. However, it has been reported that 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is relatively non-toxic and has low cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is its ability to control the stereochemistry of the final product, which can affect its biological activity. 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is also relatively non-toxic and has low cytotoxicity. However, one of the limitations of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol is its limited solubility in water, which can make it difficult to work with in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the use of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol in scientific research. One potential direction is the synthesis of new bioactive molecules using 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol as a chiral building block. Another direction is the study of the mechanism of action of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol and its effects on biological systems. Additionally, the development of new methods for the synthesis of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol and its derivatives could also be an area of future research.
In conclusion, 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol, or 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol, is a chiral building block that has potential applications in the synthesis of bioactive molecules. Its ability to control stereochemistry and low cytotoxicity make it an attractive option for scientific research. While there is still much to learn about the mechanism of action and effects of 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol, its potential for future research is promising.
Synthesemethoden
5-(3-Chloro-2-hydroxypropoxy)-1-pentanol can be synthesized using various methods, including the reaction of 3-chloro-2-hydroxypropyl bromide with 1-pentanol in the presence of a base such as potassium carbonate. Another method is the reaction of 3-chloro-2-hydroxypropyl tosylate with 1-pentanol in the presence of a base. Both methods produce 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol as a white solid with a melting point of around 50-55°C.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-2-hydroxypropoxy)-1-pentanol has been used as a chiral building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents. For example, 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol has been used for the synthesis of a novel anti-HIV agent that showed potent inhibition of HIV-1 replication in vitro. 5-(3-Chloro-2-hydroxypropoxy)-1-pentanol has also been used for the synthesis of anticancer agents that showed promising activity against various cancer cell lines.
Eigenschaften
CAS-Nummer |
18485-61-5 |
|---|---|
Molekularformel |
C8H17ClO3 |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol |
InChI |
InChI=1S/C8H17ClO3/c9-6-8(11)7-12-5-3-1-2-4-10/h8,10-11H,1-7H2 |
InChI-Schlüssel |
JVFCDENSTURUFN-UHFFFAOYSA-N |
SMILES |
C(CCO)CCOCC(CCl)O |
Kanonische SMILES |
C(CCO)CCOCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




